1-Butanesulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8027. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

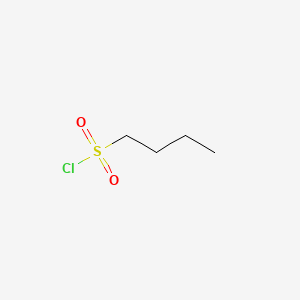

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDIIKBPDQQQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044883 | |

| Record name | Butane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, light yellow, or light orange liquid; [Acros Organics MSDS] | |

| Record name | 1-Butanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 1-Butanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2386-60-9 | |

| Record name | Butanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63US19408H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butanesulfonyl Chloride from Butanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butanesulfonyl chloride from butanethiol, a critical transformation in organic chemistry. This compound is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This document details the core methodologies, presents quantitative data for comparison, outlines a detailed experimental protocol, and illustrates the reaction pathways.

Core Methodologies and Comparative Analysis

The conversion of butanethiol to this compound is achieved through oxidative chlorination. Several reagent systems have been developed for this transformation, each offering distinct advantages in terms of reaction time, yield, and substrate scope. The selection of a particular method may be guided by factors such as available equipment, scale of the reaction, and tolerance of other functional groups in the starting material.

A summary of prominent methods for the oxidative chlorination of thiols is presented below:

| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| 1 | Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂) | 1-10 minutes | 90-97% | Extremely fast, high yielding, utilizes inexpensive reagents.[2][3] |

| 2 | Hydrogen Peroxide (H₂O₂) / Zirconium Tetrachloride (ZrCl₄) | ~1 minute | up to 98% | Very fast, high yielding, and proceeds under mild conditions.[2][4] |

| 3 | N-Chlorosuccinimide (NCS) / Hydrochloric Acid (HCl) | Not specified | "Good" | Utilizes a common and readily available N-halo reagent.[5] |

| 4 | Sodium Chlorite (B76162) (NaClO₂) / Hydrochloric Acid (HCl) | 30 minutes | Not specified | A patent-described method for the synthesis of sulfonyl chlorides. |

Physicochemical and Safety Data of this compound

A thorough understanding of the physical and safety properties of the target compound is crucial for its successful synthesis and handling.

| Property | Value |

| Appearance | Colorless to light yellow or light orange clear liquid.[6][7] |

| Molecular Formula | C₄H₉ClO₂S[7][8] |

| Molecular Weight | 156.63 g/mol [9] |

| Density | 1.208 g/mL at 25 °C[6] |

| Boiling Point | 80-81 °C at 9 mmHg[7] |

| Melting Point | -29 °C[7][8] |

| Flash Point | 79 °C (174.2 °F) - closed cup[6] |

| Refractive Index | n20/D 1.454[7] |

| Solubility | Decomposes in water.[7] |

| Key Hazards | Causes severe skin burns and eye damage.[9] May cause respiratory irritation.[9] Lachrymatory.[10] Moisture sensitive.[7] |

Experimental Protocol: Synthesis of this compound using Sodium Chlorite and Hydrochloric Acid

This protocol is adapted from a general procedure for the oxidative chlorination of thiols.

Materials:

-

n-Butanethiol

-

Sodium chlorite (NaClO₂), 85%

-

Concentrated Hydrochloric Acid (HCl)

-

Acetonitrile (B52724) (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reagent Preparation: Prepare a mixed solution of concentrated HCl (3 mL) and acetonitrile (10 mL) in the reaction flask. To this, add sodium chlorite (1.61 g, 15 mmol, 85% content).

-

Cooling: Cool the mixture in an ice-water bath to maintain a temperature between 10 and 20 °C.

-

Addition of Butanethiol: Slowly add a solution of n-butanethiol (0.451 g, 5 mmol) in acetonitrile (3 mL) dropwise to the stirred reaction mixture over a period of 10-15 minutes. Monitor the temperature to ensure it remains within the specified range.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at the same temperature.

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Transfer the remaining residue to a separatory funnel.

-

Extract the product with diethyl ether.

-

Wash the organic layer carefully with cold saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ will be generated.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure.

-

For higher purity, the crude product can be distilled under reduced pressure (boiling point: 80-81 °C at 9 mmHg).[7]

-

Visualizations

The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Plausible reaction pathway for the oxidative chlorination of butanethiol.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. Buy this compound | 2386-60-9 [smolecule.com]

- 7. Cas 2386-60-9,this compound | lookchem [lookchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | C4H9ClO2S | CID 75430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 2386-60-9 [chemicalbook.com]

An In-depth Technical Guide to 1-Butanesulfonyl Chloride (CAS: 2386-60-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental data, synthetic methodologies, and key applications of 1-butanesulfonyl chloride. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butanesulfonyl group.[2] The following tables summarize its key physical, chemical, and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 2386-60-9 | |

| Molecular Formula | C₄H₉ClO₂S | |

| Molecular Weight | 156.63 g/mol | [3] |

| Appearance | Clear colorless to light yellow or light orange liquid | [1] |

| Density | 1.208 g/mL at 25 °C | [1] |

| Boiling Point | 80-81 °C at 9 mmHg | [1] |

| Melting Point | -29 °C | [1][4] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Vapor Pressure | 0.5 mmHg at 20 °C | [1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Water Solubility | Decomposes | [1] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Data

| Spectroscopy | Key Data Points | Source |

| ¹H NMR | A deshielded multiplet around 3.68 ppm is indicative of the protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group. The spectrum also shows distinct multiplets corresponding to the other protons of the butyl chain. | [5] |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases. | [6] |

| Infrared (IR) | Strong characteristic absorption bands are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the sulfonyl chloride group. Alkane C-H stretching bands appear around 3000-2800 cm⁻¹. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows a characteristic ion peak at m/z 57, corresponding to the butyl fragment. An ion peak at m/z 99, with a corresponding A+2 peak at m/z 101 due to the ³⁷Cl isotope, is characteristic of the sulfonyl chloride group. | [5] |

Synthesis and Purification

This compound can be synthesized through various methods, with the reaction of butanesulfonic acid or its salts with a chlorinating agent being a common approach.

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of sodium butanesulfonate with thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add sodium butanesulfonate (1.0 eq).

-

Addition of Reagent: Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Synthesis workflow for this compound.

Purification of this compound

If the product contains impurities, particularly the corresponding sulfonic acid (indicated by OH bands in the IR spectrum), the following purification procedure can be employed.[1][7]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in diethyl ether (Et₂O).

-

Washing: Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Carbon dioxide gas will be generated. Vent the funnel frequently.

-

Aqueous Wash: Wash the organic layer with water.

-

Drying: Dry the ethereal solution over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filtration and Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure.

-

Distillation: Distill the residue under vacuum to obtain pure this compound.

Key Reactions and Experimental Protocols

This compound is a key reagent for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding sulfonamides.

Experimental Protocol for the Synthesis of N-Benzyl-1-butanesulfonamide:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (B48309) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

-

Addition of Base: Add a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270) (1.1-1.2 eq), to the solution and cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

General signaling pathway for sulfonamide synthesis.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base provides sulfonate esters.

Experimental Protocol for the Synthesis of Butyl 1-butanesulfonate:

-

Reaction Setup: In a round-bottom flask, dissolve n-butanol (1.0 eq) in an aprotic solvent like dichloromethane (CH₂Cl₂).

-

Addition of Base: Add a base such as pyridine or triethylamine (1.1-1.2 eq) to the solution and cool to 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add this compound (1.0 eq) to the cooled alcohol solution.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, add water to quench the reaction. Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude sulfonate ester can be purified by vacuum distillation or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]

-

Hazards: Causes severe skin burns and eye damage.[2][3] May cause respiratory irritation. It is a lachrymator and reacts with water to evolve toxic gas.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is incompatible with water, alcohols, and amines.[2]

This guide provides a foundational understanding of the experimental aspects of this compound. Researchers should always consult comprehensive safety data sheets (SDS) before handling this chemical and adapt the provided protocols to their specific experimental conditions and scale.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H9ClO2S | CID 75430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound(2386-60-9) 13C NMR spectrum [chemicalbook.com]

- 7. This compound | 2386-60-9 [chemicalbook.com]

An In-depth Technical Guide to Butane-1-Sulfonyl Chloride for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, safe handling, and common laboratory applications of butane-1-sulfonyl chloride. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective and safe use of this versatile reagent.

Core Physical and Chemical Properties

Butane-1-sulfonyl chloride is a colorless to light yellow liquid at room temperature.[1][2] It is a key building block in organic chemistry, primarily utilized for the introduction of the butylsulfonyl group into molecules.[2] Its reactivity is characterized by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.[3]

Summary of Physical Properties

A compilation of the key physical properties of butane-1-sulfonyl chloride is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉ClO₂S | [1][4][5][6][7][8][9] |

| Molecular Weight | 156.63 g/mol | [1][4][5][6][7][8][9] |

| Appearance | Clear colorless to light yellow or light orange liquid | [1][2] |

| Density | 1.208 g/mL at 25 °C | [1][4][5][6] |

| Melting Point | -25 °C to -29 °C | [1][2][4][6][10] |

| Boiling Point | 80-81 °C at 9 mmHg208.4 °C at 760 mmHg | [1][2][5][11] [4] |

| Refractive Index (n20/D) | 1.451 - 1.456 | [1][2][4][5][6][10][11] |

| Vapor Pressure | 0.5 mmHg at 20 °C | [1][4][5][7] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4][5] |

| Solubility | Decomposes in water.[1][2][12] Soluble in aprotic organic solvents.[4] | [1][2][4][12] |

Reactivity and Handling

Reactivity:

Butane-1-sulfonyl chloride is a reactive compound, primarily due to the electrophilic sulfonyl group. Key reactions include:

-

Hydrolysis: It reacts with water to produce butanesulfonic acid and hydrochloric acid.[4] This reaction is exothermic and generates corrosive HCl gas, highlighting the compound's moisture sensitivity.[2][4]

-

Nucleophilic Substitution: It readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[4] This is its most common application in organic synthesis.

Handling and Storage:

Due to its reactivity and hazardous nature, proper handling and storage procedures are crucial:

-

Moisture Sensitivity: Butane-1-sulfonyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.[5][7]

-

Toxicity: It is harmful if swallowed and may be fatal if inhaled.[7] It is also a lachrymator, meaning it can cause tearing.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, gloves, goggles, and a suitable respirator, must be worn when handling this compound.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as oxidizing agents and strong bases.

Experimental Protocols: Synthesis of Sulfonamides

The reaction of butane-1-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.[3]

General Protocol for the Synthesis of an N-Alkylbutane-1-sulfonamide

This protocol outlines a general procedure for the reaction of butane-1-sulfonyl chloride with a primary amine in the presence of a base.

Materials:

-

Butane-1-sulfonyl chloride

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether)[6]

-

Tertiary amine base (e.g., triethylamine (B128534) (TEA) or pyridine)[6]

-

Aqueous acid (e.g., 1M HCl)

-

Aqueous base (e.g., saturated sodium bicarbonate solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Butane-1-sulfonyl Chloride: Dissolve butane-1-sulfonyl chloride (1.0-1.1 equivalents) in the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of an N-alkylbutane-1-sulfonamide.

Caption: General workflow for N-alkylbutane-1-sulfonamide synthesis.

This guide provides essential technical information for the laboratory use of butane-1-sulfonyl chloride. As with all chemical procedures, researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 8. flinnsci.com [flinnsci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Reaction of 1-Butanesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-butanesulfonyl chloride and primary amines, a fundamental transformation in organic synthesis with significant applications in medicinal chemistry and drug development. The document details the reaction mechanism, presents quantitative data on reaction outcomes, provides detailed experimental protocols, and includes visual diagrams to illustrate key processes.

Core Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution at the sulfonyl sulfur center. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion, which is a good leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]

The mechanism can be described as a two-step process:

-

Nucleophilic Attack: The primary amine attacks the sulfur atom of the this compound, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, leading to the departure of the chloride ion and the formation of a protonated sulfonamide.

-

Deprotonation: A base removes the proton from the nitrogen atom, yielding the final N-alkyl-1-butanesulfonamide and the protonated base.

References

Navigating the Solubility of 1-Butanesulfonyl Chloride: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 1-butanesulfonyl chloride in common organic solvents, including detailed experimental protocols for qualitative assessment and relevant synthesis workflows.

Introduction

This compound (BSC), a key reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, presents unique handling and solubility challenges due to its reactivity.[1] This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility and provides detailed experimental protocols for its determination.[2]

Core Concepts: Solubility and Reactivity

This compound is a colorless to light yellow liquid that is highly sensitive to moisture.[1][2] Its potent electrophilic nature makes it highly reactive towards nucleophiles, including water. This reactivity is a critical consideration when selecting an appropriate solvent system.

Reaction with Water: this compound readily decomposes in the presence of water, undergoing hydrolysis to form butanesulfonic acid and hydrochloric acid. This reaction is vigorous and precludes the determination of aqueous solubility.[2] Consequently, all solvents and equipment used in handling this compound must be anhydrous.

General Solubility in Organic Solvents: While specific quantitative data is scarce, this compound is generally considered to be soluble in a variety of common aprotic organic solvents.[1][2] The principle of "like dissolves like" suggests that its solubility will be favorable in solvents with similar polarity.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on general chemical principles and available literature. It is crucial to experimentally verify these qualitative assessments for specific applications.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Aprotic Polar | Acetone | Soluble | Similar polarity. |

| Acetonitrile | Soluble | Suitable for polar molecules. | |

| Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | Good solvent for moderately polar compounds. | |

| Tetrahydrofuran (THF) | Soluble | Good solvent for a variety of organic reagents. | |

| Aprotic Nonpolar | Toluene | Soluble | Suitable for nonpolar to moderately polar compounds. |

| Diethyl Ether | Soluble | Common solvent for organic reactions. | |

| Hexane | Likely Soluble | May be less soluble than in more polar solvents. | |

| Protic | Methanol | Reactive | Reacts with alcohols to form sulfonate esters. |

| Ethanol | Reactive | Reacts with alcohols to form sulfonate esters. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., acetone, dichloromethane, toluene, diethyl ether, ethyl acetate)

-

Dry glass test tubes with stoppers

-

Vortex mixer

-

Pipettes

-

Fume hood

Procedure:

-

Preparation: Conduct all steps in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.

-

Dispensing Solvent: Add 1 mL of the selected anhydrous organic solvent to a dry test tube.

-

Adding Solute: Carefully add approximately 20-30 mg of this compound to the solvent in the test tube.

-

Mixing: Stopper the test tube and vortex the mixture for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The liquid is clear and free of any solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain suspended or settled at the bottom.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube in a water bath (use caution with flammable solvents) and observe any changes in solubility. Note if the compound precipitates upon cooling.

-

Record Keeping: Meticulously record the observations for each solvent tested.

Visualizing Key Workflows

To further aid researchers, the following diagrams illustrate essential logical and experimental workflows related to the handling and synthesis of this compound.

Caption: A flowchart illustrating the steps for determining the qualitative solubility of this compound.

Caption: A generalized workflow for the synthesis of alkanesulfonyl chlorides like this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong understanding of its qualitative solubility and reactivity is paramount for its effective and safe use in research and development. This guide provides a foundational understanding and practical protocols for assessing its solubility in common organic solvents. Researchers are strongly encouraged to perform their own solubility tests under their specific experimental conditions, always adhering to strict anhydrous techniques to prevent decomposition of this valuable synthetic reagent.

References

An In-depth Technical Guide to the Electrophilicity of 1-Butanesulfonyl Chloride in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butanesulfonyl chloride (BuSO₂Cl) is a pivotal electrophilic reagent in modern organic synthesis, primarily utilized for the introduction of the butanesulfonyl moiety into a diverse range of molecules. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key building block for the synthesis of sulfonamides and sulfonate esters.[1][2] This technical guide provides a comprehensive analysis of the electrophilicity of this compound in substitution reactions. It consolidates quantitative data, details experimental protocols for key transformations, and presents visual diagrams of reaction mechanisms and workflows to offer a thorough resource for researchers and professionals in drug development. The reactivity of this compound is characterized by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by a wide array of nucleophiles.[3][4] This document will delve into the mechanistic underpinnings of these reactions, factors influencing reactivity, and practical considerations for its application in synthesis.

Core Concepts: The Electrophilicity of this compound

The pronounced electrophilicity of this compound is central to its utility in substitution reactions. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which exert a strong electron-withdrawing inductive effect.[4] This polarization creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center, readily attacked by nucleophiles.[3]

The primary substitution reactions involving this compound are with nucleophiles such as alcohols and amines, leading to the formation of sulfonate esters and sulfonamides, respectively. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[5][6] In this concerted process, the nucleophile attacks the electrophilic sulfur, and the chloride ion is displaced as the leaving group.[7]

In certain cases, particularly with sterically hindered bases or specific amine nucleophiles, a competing elimination-addition mechanism involving a sulfene (B1252967) intermediate can be observed. However, for most common synthetic applications, the direct SN2 pathway is predominant.

Quantitative Data Presentation

While specific kinetic data for the solvolysis or nucleophilic substitution of this compound is not extensively documented in readily available literature, a qualitative and comparative understanding of its reactivity can be derived from studies on analogous aliphatic sulfonyl chlorides. The following tables summarize key physical properties and comparative reactivity data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2386-60-9 | [8] |

| Molecular Formula | C₄H₉ClO₂S | [8] |

| Molecular Weight | 156.63 g/mol | [8] |

| Appearance | Clear, colorless to light yellow liquid | [8] |

| Density | 1.208 g/mL at 25 °C | [8] |

| Boiling Point | 80-81 °C at 9 mmHg | [8] |

| Melting Point | -29 °C | [8] |

| Refractive Index | n20/D 1.454 | [8] |

| Solubility | Decomposes in water | [8] |

Table 2: Comparative Reactivity of Aliphatic Sulfonyl Halides

| Sulfonyl Halide Type | General Reactivity Trend | Notes | Reference |

| Aliphatic Sulfonyl Chlorides | More reactive than corresponding fluorides. | Highly effective with a broad range of amines, including sterically hindered ones. | [1] |

| Aliphatic Sulfonyl Fluorides | Less reactive than corresponding chlorides. | Can be more effective with amines bearing additional functional groups where the higher reactivity of the chloride might be problematic. | [1] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a sulfonate ester and a sulfonamide using this compound. These are based on established procedures for similar sulfonyl chlorides and are adapted for this specific reagent.[9][10][11]

Protocol 1: Synthesis of Butyl Butanesulfonate

This protocol details the synthesis of a sulfonate ester via the reaction of this compound with 1-butanol (B46404).

Materials:

-

This compound

-

1-Butanol

-

Pyridine (B92270) or Triethylamine (B128534) (base)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the cooled solution and stir.

-

Addition of Sulfonyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude butyl butanesulfonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-Butylbutane-1-sulfonamide

This protocol describes the synthesis of a sulfonamide from this compound and n-butylamine.

Materials:

-

This compound

-

n-Butylamine

-

Triethylamine or sodium hydroxide (B78521) (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve n-butylamine (2.2 equivalents) in the chosen solvent (DCM or THF). Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the sulfonyl chloride.

-

Work-up: Transfer the reaction mixture to a separatory funnel and dilute with the solvent if necessary.

-

Washing: Wash the organic layer with 1 M hydrochloric acid to remove excess amine and triethylamine, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude N-butylbutane-1-sulfonamide can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Diagram 1: SN2 Reaction Pathway of this compound

Caption: SN2 mechanism for the reaction of this compound with a nucleophile.

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

Caption: General experimental workflow for the synthesis of a sulfonamide.

Conclusion

This compound is a highly effective electrophile for the synthesis of sulfonate esters and sulfonamides, crucial functional groups in medicinal chemistry and materials science. Its reactivity is governed by the electron-deficient nature of the sulfonyl sulfur, leading primarily to SN2-type substitution reactions. While specific kinetic data remains an area for further investigation, the established reactivity patterns of analogous aliphatic sulfonyl chlorides provide a solid framework for its synthetic applications. The detailed protocols and mechanistic diagrams presented in this guide offer a practical and theoretical foundation for the effective utilization of this compound in research and development. Careful control of reaction conditions, particularly temperature and the choice of base, is paramount for achieving high yields and purity in its substitution reactions.

References

- 1. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. amherst.edu [amherst.edu]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Historical Synthesis of 1-Butanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods for the synthesis of 1-butanesulfonyl chloride, a valuable reagent in organic chemistry. The document outlines the core synthetic strategies developed in the early 20th century, presenting detailed experimental protocols, quantitative data, and visualizations of the chemical pathways. This information serves as a valuable resource for understanding the evolution of sulfonyl chloride synthesis and for the potential adaptation of these methods in modern research and development.

Core Historical Synthesis Methods

The early synthesis of this compound was primarily achieved through three main routes: the oxidative chlorination of n-butanethiol, the reaction of butanesulfonic acid salts with chlorinating agents, and the direct chlorosulfonation of n-butanol. These methods, while foundational, often involved harsh reagents and challenging workup procedures compared to modern techniques.

Oxidative Chlorination of n-Butanethiol

One of the earliest and most significant methods for preparing this compound was the oxidative chlorination of n-butanethiol. Pioneered by Douglass and Johnson in 1938, this method involves the reaction of the thiol with chlorine gas in an aqueous medium.[1] The reaction proceeds through the formation of intermediate sulfenyl and sulfinyl chlorides.

From Butanesulfonic Acid and its Salts

Another classical approach involves the conversion of butanesulfonic acid or its sodium salt to the corresponding sulfonyl chloride using strong chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) were commonly employed for this transformation. This method provided a reliable route from readily available sulfonic acid derivatives.

Chlorosulfonation of n-Butanol

The direct conversion of n-butanol to this compound could be achieved through chlorosulfonation. This process involves the treatment of the alcohol with chlorosulfonic acid. Careful control of the reaction temperature is crucial in this method to prevent over-chlorination and the formation of byproducts.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods for this compound, allowing for a comparative analysis of their efficiency and reaction conditions.

| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Temperature | Typical Yield | Reference |

| Oxidative Chlorination | n-Butanethiol | Chlorine (gas), Water | 0-10 °C | ~75-85% | Douglass & Johnson, J. Am. Chem. Soc. 1938 |

| From Sodium Butanesulfonate | Sodium 1-butanesulfonate | Phosphorus Pentachloride (PCl₅) | Heat (Oil Bath) | Moderate | Early 20th Century General Procedures |

| Chlorosulfonation | n-Butanol | Chlorosulfonic Acid | 0-5 °C | Variable | Early 20th Century General Procedures |

Experimental Protocols

This section provides detailed experimental methodologies for the key historical syntheses of this compound, based on original literature and established laboratory practices of the time.

Protocol 1: Oxidative Chlorination of n-Butanethiol (Douglass & Johnson, 1938)

Materials:

-

n-Butanethiol (1-mercaptobutane)

-

Chlorine gas

-

Ice

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 50 g of crushed ice and 50 mL of water is placed in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube.

-

n-Butanethiol (0.2 moles, 18 g) is added to the flask.

-

A rapid stream of chlorine gas is passed into the vigorously stirred mixture. The reaction is exothermic, and the temperature is maintained between 0 and 10 °C by the addition of more ice if necessary.

-

The flow of chlorine is continued until the yellow color of the gas persists in the flask, indicating the completion of the reaction.

-

The reaction mixture is then transferred to a separatory funnel, and the lower layer containing the crude this compound is separated.

-

The crude product is washed with cold water, followed by a cold, saturated solution of sodium bicarbonate to remove acidic impurities, and finally with water again.

-

The washed sulfonyl chloride is dried over anhydrous sodium sulfate.

-

The product is purified by distillation under reduced pressure. The fraction boiling at 80-81 °C at 9 mmHg is collected.

Expected Yield: Approximately 75-85%.

Protocol 2: Synthesis from Sodium 1-Butanesulfonate with Phosphorus Pentachloride

Materials:

-

Anhydrous Sodium 1-butanesulfonate

-

Phosphorus pentachloride (PCl₅)

-

Sand

-

Diethyl ether

-

Ice-cold water

Procedure:

-

In a dry flask, anhydrous sodium 1-butanesulfonate (1 mole) is thoroughly mixed with an equal molar amount of phosphorus pentachloride (1 mole).

-

The flask is gently heated in an oil bath to initiate the reaction. The reaction can be vigorous, and caution should be exercised.

-

After the initial reaction subsides, the mixture is heated for an additional 1-2 hours to ensure completion.

-

The reaction mixture is cooled, and the product is extracted with diethyl ether.

-

The ethereal solution is carefully poured onto crushed ice to decompose any unreacted phosphorus halides.

-

The ether layer is separated, washed with ice-cold water, and then with a cold, dilute sodium carbonate solution.

-

The ether solution is dried over anhydrous calcium chloride.

-

After removing the ether by distillation, the residue is purified by distillation under reduced pressure.

Expected Yield: Moderate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods.

Caption: Oxidative chlorination of n-butanethiol.

Caption: Synthesis from sodium 1-butanesulfonate.

References

Spectroscopic Profile of 1-Butanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-butanesulfonyl chloride (CAS No. 2386-60-9), a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow.

Data Presentation

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.68 | Triplet (t) | 2H | -CH₂-SO₂Cl |

| 1.95 | Multiplet (m) | 2H | -CH₂-CH₂-SO₂Cl |

| 1.50 | Multiplet (m) | 2H | CH₃-CH₂- |

| 0.98 | Triplet (t) | 3H | CH₃- |

Solvent: CCl₄. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 57.5 | -CH₂-SO₂Cl |

| 24.8 | -CH₂-CH₂-SO₂Cl |

| 21.3 | CH₃-CH₂- |

| 13.4 | CH₃- |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3000 | C-H stretching of alkane |

| 1370-1410 | Asymmetric S=O stretching |

| 1166-1204 | Symmetric S=O stretching |

Characteristic strong bands for sulfonyl chlorides are observed in the specified regions.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (liquid sample)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent directly within a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

-

Spectrometer Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe.

-

Data Acquisition:

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

-

Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Key acquisition parameters such as the number of scans, spectral width, and relaxation delay are set to appropriate values for the sample and the desired spectral quality.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

Materials:

-

This compound (liquid sample)

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: The sample spectrum is recorded. The FTIR software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned using a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove all traces of the sample. The crystal is then dried before the next measurement.

Visualizations

3.1. Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

3.2. Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Thermal Stability and Decomposition of 1-Butanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Butanesulfonyl chloride (C₄H₉ClO₂S), a member of the alkanesulfonyl chloride family, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the butanesulfonyl group to create sulfonamides and sulfonate esters. Its reactivity, however, necessitates a detailed understanding of its stability under various conditions, especially thermal stress. This guide aims to consolidate the available information on the thermal stability and decomposition of this compound to promote safe laboratory practices and inform its use in process development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different environmental and experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClO₂S | General Knowledge |

| Molecular Weight | 156.63 g/mol | General Knowledge |

| CAS Number | 2386-60-9 | General Knowledge |

| Appearance | Colorless to light yellow liquid | General Knowledge |

| Melting Point | -29 °C | [1] |

| Boiling Point | 80-81 °C @ 9 mmHg | [1] |

| Flash Point | 79 °C (closed cup) | [2] |

| Density | 1.208 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.5 mmHg at 20 °C | [2] |

| Water Solubility | Decomposes | [1] |

Thermal Stability and Decomposition

This compound is known to be sensitive to heat and moisture. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data is not publicly available, safety data sheets (SDS) provide crucial information on its hazardous decomposition products.

General Thermal Stability

Proper storage in a cool, dry, well-ventilated area away from heat sources is essential to maintain the stability of this compound. It is incompatible with strong oxidizing agents and readily reacts with water.[3]

Thermal Decomposition Products

Upon exposure to high temperatures, this compound undergoes decomposition, leading to the formation of several hazardous gaseous products. These are summarized in Table 2.

Table 2: Hazardous Thermal Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Reference(s) |

| Carbon Monoxide | CO | |

| Carbon Dioxide | CO₂ | |

| Hydrogen Chloride | HCl | |

| Sulfur Oxides | SOₓ (e.g., SO₂) |

Inferred Thermal Decomposition Pathways

Based on the known chemistry of alkanesulfonyl chlorides, two primary pathways for thermal decomposition can be inferred: a radical pathway and a non-radical elimination pathway.

Caption: Inferred decomposition pathways for this compound.

Hydrolytic Decomposition

This compound is highly susceptible to hydrolysis. In the presence of water, it decomposes to form butanesulfonic acid and hydrogen chloride. This reaction is exothermic and can generate toxic and corrosive fumes.

Caption: Reaction scheme for the hydrolysis of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following are generalized protocols for assessing the thermal stability of sulfonyl chlorides using common thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Methodology:

-

Calibrate the DSC instrument according to the manufacturer's instructions.

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sealed pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. The onset of an exothermic or endothermic event not associated with a known phase transition can indicate decomposition.

Caption: A generalized workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss due to decomposition occurs.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature. The onset of weight loss indicates decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Calibrate the GC-MS system.

-

Place a small, accurately known amount of this compound into a pyrolysis sample holder.

-

Insert the holder into the pyrolysis unit, which is directly coupled to the GC inlet.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column, separated, and then identified by the mass spectrometer.

-

Analyze the resulting chromatogram and mass spectra to identify the decomposition products.

Safety and Handling

Due to its reactivity and the hazardous nature of its decomposition products, strict safety protocols must be followed when handling this compound:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with water and moisture.

-

Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.[3]

-

Be prepared for the potential evolution of HCl gas upon exposure to air.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at elevated temperatures and in the presence of water. The primary hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen chloride, and sulfur oxides. While specific quantitative thermal analysis data is not widely available, the information presented in this guide, based on safety data and the behavior of analogous compounds, provides a valuable framework for its safe handling and use in research and development. It is strongly recommended that researchers perform their own thermal stability analysis under their specific experimental conditions to ensure safety and process control.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Butane-1-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted butane-1-sulfonamides using 1-butanesulfonyl chloride. It includes tabulated data for various reaction conditions and a discussion of the biological relevance of sulfonamides, including a representative signaling pathway.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[1][2][3] The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry, with the reaction of a sulfonyl chloride with a primary or secondary amine being the most common and versatile method.[4] this compound is a readily available and reactive building block for the introduction of the butanesulfonyl moiety, which can modulate the physicochemical and pharmacological properties of a molecule.[5] This document outlines detailed experimental procedures for the synthesis of various N-substituted butane-1-sulfonamides, providing a valuable resource for researchers in drug discovery and development.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted butane-1-sulfonamides from this compound and a selection of primary and secondary amines.

Table 1: Synthesis of N-Arylbutane-1-sulfonamides

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | Room Temp. | 4 | 92 |

| 2 | 4-Methylaniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp. | 6 | 88 |

| 3 | 4-Methoxyaniline | Pyridine | Dichloromethane (DCM) | 0 to Room Temp. | 5 | 95 |

| 4 | 4-Chloroaniline | Triethylamine (TEA) | Acetonitrile | 50 | 8 | 85 |

| 5 | 2-Nitroaniline | Sodium Carbonate | N,N-Dimethylformamide (DMF) | 80 | 12 | 75 |

Table 2: Synthesis of N-Alkyl and N-Heterocyclic Butane-1-sulfonamides

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 3 | 94 |

| 2 | Cyclohexylamine | Pyridine | Tetrahydrofuran (THF) | Room Temp. | 5 | 89 |

| 3 | Morpholine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2 | 96 |

| 4 | Piperidine | Potassium Carbonate | Acetonitrile | Reflux | 6 | 91 |

| 5 | Pyrrolidine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 3 | 93 |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Butane-1-sulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine, Sodium Carbonate)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Protocol:

-

To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-1.5 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0-1.1 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the time indicated in the tables, or until completion as monitored by TLC. For less reactive amines, heating may be required.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-substituted butane-1-sulfonamide.

Characterization

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted butane-1-sulfonamides.

References

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

Application Notes and Protocols: Synthesis of Sulfonate Esters from Alcohols with 1-Butanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to sulfonate esters is a fundamental and widely utilized transformation in organic synthesis. Sulfonate esters are excellent leaving groups, rendering them valuable intermediates for a variety of nucleophilic substitution and elimination reactions. This reactivity profile makes them critical synthons in the construction of complex molecules, particularly in the field of drug discovery and development. 1-Butanesulfonyl chloride is a readily available and effective reagent for this transformation, offering a straightforward method for the activation of alcohols.

This document provides detailed protocols for the synthesis of sulfonate esters from primary, secondary, and tertiary alcohols using this compound. It also includes a discussion of the reaction mechanism and applications of the resulting butylsulfonates in pharmaceutical research, with a focus on their role as alkylating agents.

Reaction Principle and Mechanism

The reaction of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The overall transformation results in the formation of a sulfonate ester and the hydrochloride salt of the base.[1]

The reaction mechanism involves a nucleophilic substitution at the sulfur center. The stereochemistry at the alcohol's carbon center is retained throughout the reaction, as the C-O bond of the alcohol is not broken.[1]

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE) and under anhydrous conditions.

-

Anhydrous solvents and reagents are recommended for optimal yields.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: Synthesis of a Butylsulfonate from a Primary Alcohol (e.g., 1-Butanol)

This protocol is adapted from a general procedure for the synthesis of sulfonate esters.[2]

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

5% Hydrochloric acid solution (cold)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of 1-butanol (1.0 eq) in anhydrous diethyl ether (5-10 mL per mmol of alcohol) in a round-bottom flask cooled in an ice bath (0 °C), add anhydrous pyridine (1.2 eq).

-

Slowly add this compound (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding cold 5% hydrochloric acid solution to dissolve the pyridine hydrochloride salt.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude butylsulfonate ester.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of a Butylsulfonate from a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

5% Hydrochloric acid solution (cold)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve cyclohexanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (5-10 mL per mmol of alcohol) and cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise to the stirred alcohol solution over 20-30 minutes.

-

Maintain the reaction temperature at 0 °C for 1 hour after addition, then allow it to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates completion.

-